

neratinib inhibition of Ste20 serine/threonine kinases

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Compound Focus: Neratinib

CAS No.: 698387-09-6

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Experimental Evidence & Protocols

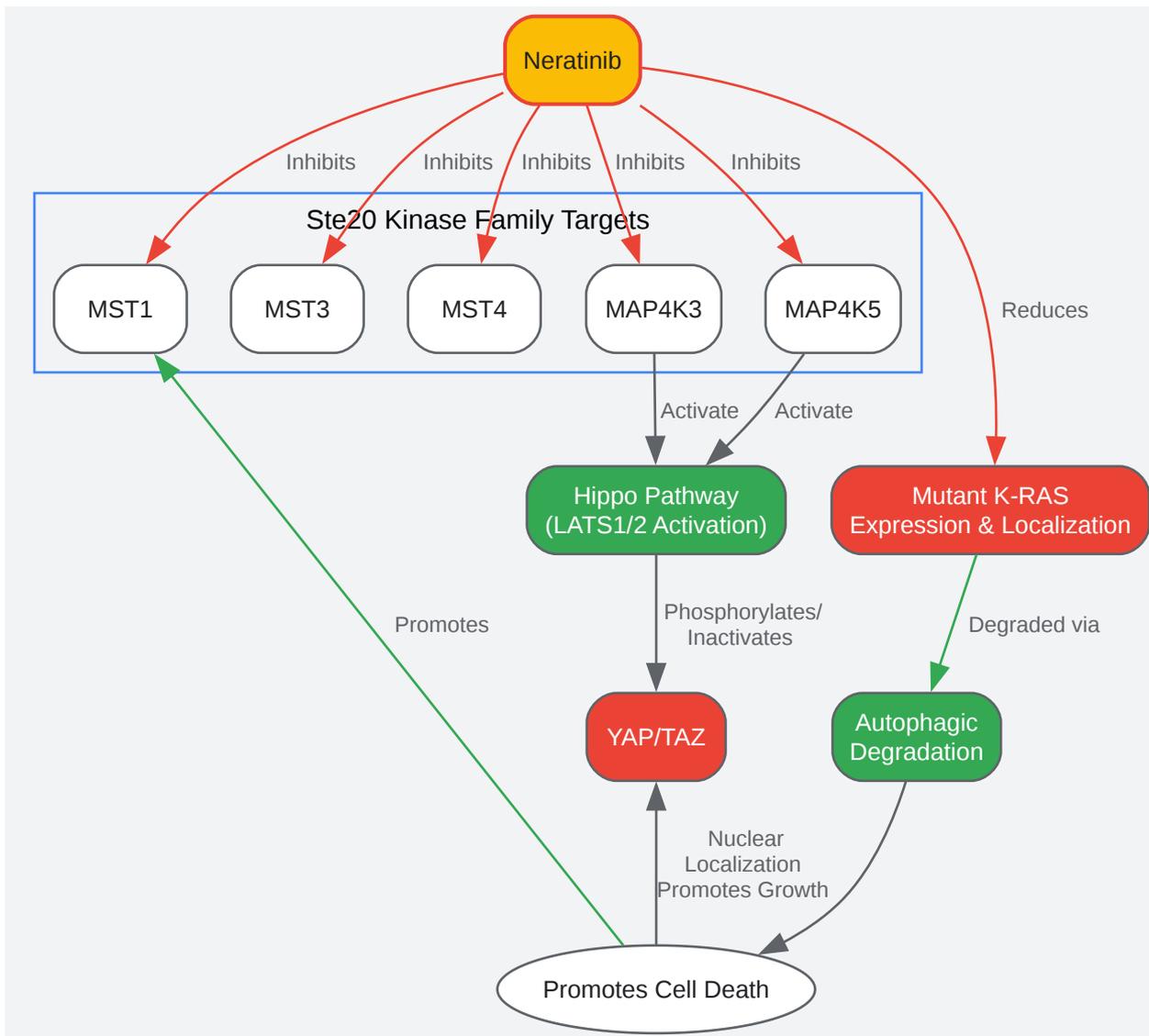
The mechanistic insights into **neratinib**'s action come from specific experimental approaches. Key methodologies from the cited studies are summarized below.

Experimental Goal	Commonly Used Methodologies	Key Experimental Readouts
Kinase Inhibition Profiling	High-throughput binding/activity assays (e.g., LanthaScreen Eu) across large kinase panels (250-400 kinases) [1]	IC ₅₀ values; % inhibition at specific concentrations (e.g., 1 μM) [1]
Analysis of Downstream Signaling	Western Blotting [2] [3]	Phosphorylation levels of MST1/3/4, Ezrin, LATS1, YAP, TAZ, PAK1, Merlin [2] [3]
Subcellular Localization	Immunofluorescence/Confocal Microscopy [2]	Translocation of YAP from nucleus to cytosol; vesicularization of K-RAS [2]

Experimental Goal	Commonly Used Methodologies	Key Experimental Readouts
Functional Genetic Validation siRNA/shRNA Knockdown [2]	Cell death upon knock down of Beclin1, ATM, AMPK α , cathepsin B, YAP, etc. [2]	

Signaling Pathways and Mechanisms

Neratinib's activity against Ste20 kinases disrupts several critical signaling pathways in cancer cells. The diagram below outlines the core signaling relationships and **neratinib**'s points of inhibition.



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Neratinib's multi-kinase inhibition profile allows it to simultaneously attack cancer cell survival through multiple mechanisms. By targeting Ste20 kinases, **neratinib** inhibits the Hippo pathway kinases MAP4K3/5, leading to LATS1/2 activation, phosphorylation of YAP/TAZ, and their subsequent cytoplasmic sequestration and degradation [2] [3]. This removes critical pro-growth transcription co-activators. Concurrently, **neratinib** promotes the autophagic degradation of mutant K-RAS, a key oncogene, in an ATM-AMPK-ULK1-autophagosome-dependent manner [2] [3]. The inhibition of MST4 also reduces phosphorylation of its substrate, PAK1, which influences cell motility and survival [2].

Future Research and Therapeutic Potential

The discovery of **neratinib**'s "off-target" effects opens promising new therapeutic avenues. Research shows potential for **drug repurposing beyond HER2+ cancers**, particularly in **K-RAS mutant cancers** where **neratinib** coordinately suppresses both mutant K-RAS and YAP function [2] [4]. Combinations with **HDAC inhibitors like valproate**, **PKG activators like sildenafil**, or **statins like atorvastatin** enhance K-RAS downregulation and cell killing [2] [4]. Emerging evidence also suggests neuroprotective applications, as multi-kinase inhibition of Ste20 kinases protects against chemotherapy-induced axon degeneration while maintaining cancer cell killing [5].

A significant challenge is the **lack of specific MST4 inhibitors**, as **neratinib**'s broad specificity makes it difficult to delineate individual kinase contributions [6]. Future work requires developing more selective compounds and a deeper understanding of Ste20 kinase roles in different cancer types and cellular contexts.

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